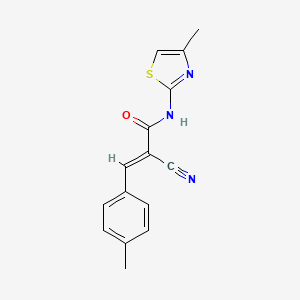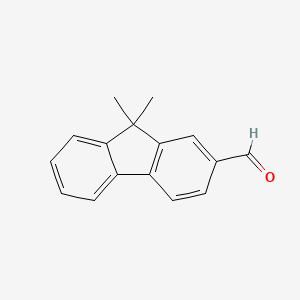
9,9-Dimethyl-9H-fluorene-2-carbaldehyde
概要
説明
9,9-Dimethyl-9H-fluorene-2-carbaldehyde is a chemical compound with the CAS Number: 948300-71-8 . It has a molecular weight of 222.29 and is typically stored at 4°C . The compound is in oil form .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a preparation method for 9,9-dimethyl-2-bromofluorene involves a two-step process. The first step involves adding fluorene to propylene carbonate, heating to 85°C, stirring with heating to dissolve completely, and adding dibromohydantoin for bromination . The second step involves dissolving 2-bromofluorene in dimethyl sulfoxide, controlling the temperature between 30-35°C, adding iodomethane, stirring for 5-10 minutes, adding potassium hydroxide, and reacting for 4 hours .Molecular Structure Analysis
The InChI code for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde is 1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 .It is typically stored at 4°C . The compound has a molecular weight of 222.29 .
科学的研究の応用
Organic Electronics
9,9-Dimethyl-9H-fluorene-2-carbaldehyde: is a precursor to various organic semiconducting polymers used in organic photovoltaics (OPV) . These materials are crucial for developing flexible, lightweight, and cost-effective solar cells.
Hole Transport Materials for Perovskite Solar Cells
The compound has been integrated into hole transport materials to enhance mobility and photovoltage in perovskite solar cells . This integration has led to a significant improvement in power conversion efficiency, reaching up to 19.7% with a photovoltage of 1.11 V .
Non-Linear Optical Materials
9,9-Dimethyl-9H-fluorene-2-carbaldehyde: can be used to synthesize non-linear optical (NLO) materials . These materials are essential for applications like optical switching and modulation, which are integral to telecommunications and information processing.
Organic Light-Emitting Diode (OLED) Devices
This compound serves as a building block for hole transport layers in OLED devices . OLED technology is widely used in displays for smartphones, TVs, and lighting systems due to its superior color quality and energy efficiency.
Donor-Acceptor Photoelectrical Materials
A donor-acceptor organic molecule based on the fluorene unit, with 9,9-Dimethyl-9H-fluorene-2-carbaldehyde acting as an electron donor, has shown promise in photoelectrical applications . This includes high-yield synthesis for potential use in photodetectors and solar cells.
Gas Phase Ion Energetics
The compound’s gas phase ion energetics data is valuable for understanding its behavior in various states, which is essential for material science research and applications in fields like atmospheric chemistry .
Safety and Hazards
将来の方向性
While specific future directions for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde are not mentioned in the literature, related compounds have been used in the development of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices . This suggests potential future applications in these areas.
作用機序
Target of Action
Similar compounds have been used in the field of organic optoelectronics , suggesting potential targets could be related to light-emitting or light-absorbing processes in these systems.
Mode of Action
It’s possible that this compound interacts with its targets through electronic transitions, given its potential use in optoelectronic applications .
Biochemical Pathways
Based on its potential application in optoelectronics , it may influence pathways related to light absorption and emission.
Result of Action
Given its potential use in optoelectronics , it may influence light-related processes at the molecular and cellular level.
特性
IUPAC Name |
9,9-dimethylfluorene-2-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMRMSQQQCEPCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

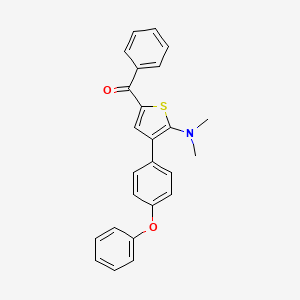

![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)
![N-(4-fluorophenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
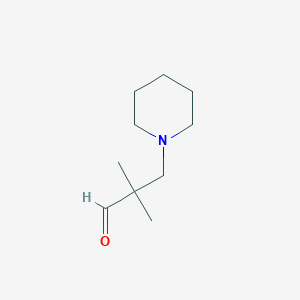
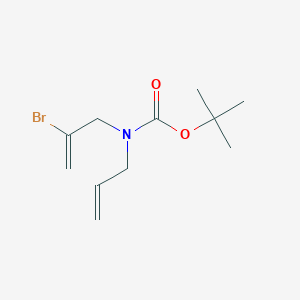


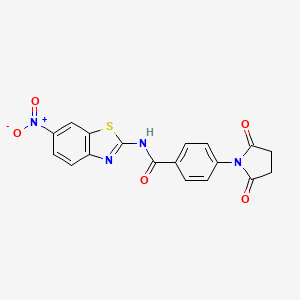
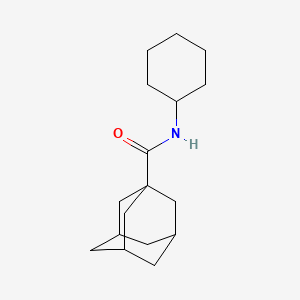
![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzamide](/img/structure/B2754733.png)
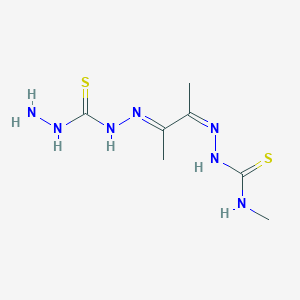
![3-Methyl-8-(naphthalen-2-ylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2754736.png)
